molecular formula C9H17F3O B125277 (s)-(-)-1,1,1-Trifluorononan-2-ol CAS No. 147991-84-2

(s)-(-)-1,1,1-Trifluorononan-2-ol

Cat. No. B125277
M. Wt: 198.23 g/mol
InChI Key: ZPKPJIUKYONDSL-QMMMGPOBSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, spectral properties, etc .

Scientific Research Applications

Behaviour and Fate in Drinking Water Treatment

Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which may include compounds similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," have been studied for their characteristics and fate in drinking water treatment processes. PFASs are aliphatic compounds containing carbon-fluorine bonds, making them resistant to chemical, physical, and biological degradation. These substances, due to their persistence, have been detected globally in the aquatic environment, including drinking water. Their fate during water treatment is influenced by their structural properties such as functional groups, carbon chain length, and hydrophilicity/hydrophobicity. Most drinking water treatment processes, including coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs if present in raw water. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may effectively control these contaminants, with challenges posed by branched isomers and shorter chain PFAS replacement products (Rahman, Peldszus, & Anderson, 2014).

Microbial Degradation in the Environment

The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," has been reviewed, focusing on their microbial degradation. These substances can degrade to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxicity profiles. Laboratory investigations suggest that microbial degradation plays a significant role in understanding the environmental fate of these compounds. The review provides insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, and novel degradation intermediates and products. It highlights the need for further biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).

Emerging Applications in Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, which include fluorinated compounds, have shown promise in applications such as sensors, organic thin-film transistors, organic photovoltaics, and notably as active materials in organic light-emitting diodes (OLEDs). These materials have been identified as potential 'metal-free' infrared emitters, inspired by their aggregation-induced emission (AIE) properties. This review suggests BODIPY-based materials could inspire future developments in OLEDs and other applications, highlighting the innovative use of fluorinated compounds in advanced technology (Squeo & Pasini, 2020).

Safety And Hazards

This involves understanding the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves predicting or proposing future research directions, potential applications, or technologies that could involve the compound .

properties

IUPAC Name

(2S)-1,1,1-trifluorononan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPJIUKYONDSL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-(-)-1,1,1-Trifluorononan-2-ol

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